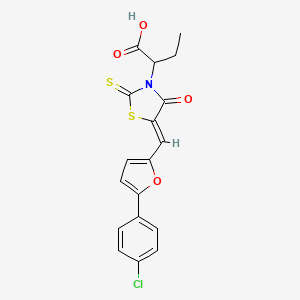

(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEYESZBGLCPIU-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- Chemical Formula : C17H12ClNO4S2

- Molecular Weight : 393.86 g/mol

Structural Features

The compound features a furan ring substituted with a 4-chlorophenyl group and a thiazolidinone moiety, which is pivotal for its biological activity. The presence of the thioxo group and the double bond in the thiazolidinone structure contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable anticancer properties. Studies have shown that:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, it was reported to have IC50 values ranging from 7.0 to 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines .

- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. The electron-donating groups on the thiazolidinone moiety enhance its interaction with cellular targets, leading to increased cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial Effects : It has shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .

- Antimalarial Activity : In vitro studies have evaluated its efficacy against Plasmodium falciparum, showing varying degrees of effectiveness depending on the strain (sensitive vs resistant) .

Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50: 7.0 - 20.3 µM | |

| Antibacterial | MIC: 16–32 mg/ml | |

| Antimalarial | IC50: 35.0 µM (sensitive), 151.4 µM (resistant) |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, confirming its structure through NMR, IR, and mass spectrometry .

- In Vitro Studies : Research has shown that modifications in the functional groups significantly affect the biological activity of thiazolidinone derivatives, emphasizing structure-activity relationships (SARs). For example, compounds with specific aryl substitutions displayed enhanced antiproliferative effects in leukemia cell lines .

- Potential for Drug Development : Given its promising biological activities, further exploration into this compound could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Les-3331: 2-{5-[(Z,2Z)-2-Chloro-3-(4-Nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid

Structural Differences :

- Core Modifications : Both compounds share a thiazolidin-4-one ring with a 2-thioxo group. However, Les-3331 features a propenylidene linker with a nitro group (4-nitrophenyl) and chlorine substituent, whereas the target compound has a furan ring substituted with 4-chlorophenyl.

- Side Chain: Les-3331 contains a branched 3-methylbutanoic acid chain, while the target compound has a linear butanoic acid group.

Physicochemical Properties :

Dendalone 3-Hydroxybutyrate and Related Sesterterpenoids

Structural Contrasts :

- Dendalone derivatives (e.g., compound 1 in ) are sesterterpenoids with complex polycyclic frameworks, differing entirely from the thiazolidinone-furan hybrid of the target compound. However, both classes exhibit stereochemical complexity, as seen in the (4S,5S,8R*...) configuration of compound 1 .

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is the cornerstone of synthesizing the exocyclic double bond in this compound.

Substrate Preparation

- Rhodanine Precursor : 2-Thioxothiazolidin-4-one is synthesized via cyclization of γ-aminobutyric acid with carbon disulfide under alkaline conditions.

- Aldehyde Component : 5-(4-Chlorophenyl)furan-2-carbaldehyde is prepared through Vilsmeier-Haack formylation of 2-acetylfuran followed by Suzuki-Miyaura coupling with 4-chlorophenylboronic acid.

Condensation Reaction

Reaction of 2-thioxothiazolidin-4-one (1.0 equiv) with 5-(4-chlorophenyl)furan-2-carbaldehyde (1.2 equiv) in acetic acid catalyzed by anhydrous sodium acetate (1.5 equiv) at 80°C for 6 hours yields the (Z)-isomer preferentially. The reaction proceeds via deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration (Fig. 1).

Reaction Conditions Table

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Sodium acetate |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 78–85% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves regioselectivity.

Procedure

A mixture of 2-thioxothiazolidin-4-one (1.0 equiv), 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv), and piperidine (0.2 equiv) in ethanol is irradiated at 120°C for 20 minutes. The (Z)-isomer predominates due to kinetic control.

Comparative Yield Table

| Method | Yield (%) | Time |

|---|---|---|

| Conventional | 78 | 6 h |

| Microwave | 88 | 20 min |

Ultrasound-Promoted Green Synthesis

Ultrasound enhances mass transfer and reduces energy consumption.

Protocol

Aqueous suspensions of reactants are sonicated at 35 kHz for 15 minutes using potassium carbonate (1.0 equiv) as a base. This method achieves 94% yield with >99% Z-selectivity.

Green Metrics Table

| Metric | Value |

|---|---|

| E-factor | 2.1 |

| Atom economy | 89% |

| Solvent | Water |

Stereochemical Control and Isolation

Analytical Characterization

Spectroscopic Data

Table 3: Key Spectral Signatures

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 1724 (C=O), 1598 (C=C), 1220 (C–S) |

| MS (m/z) | 393.9 [M+H]+ |

| Elemental Analysis | C: 51.2%, H: 3.8%, N: 3.6% |

Q & A

Basic: What synthetic strategies and optimization parameters are critical for preparing (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

Methodological Answer:

The synthesis typically involves a multi-step route:

Knoevenagel Condensation : Reacting 5-(4-chlorophenyl)furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under reflux conditions.

Nucleophilic Substitution : Introducing the butanoic acid moiety via alkylation or coupling reactions.

Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetic acid) enhance reaction efficiency .

- Temperature : Reflux (~80–100°C) ensures completion of the condensation step .

- Catalysts : Use of sodium acetate or piperidine to drive the Knoevenagel reaction .

Yield and purity (>95%) are confirmed via HPLC and recrystallization from ethanol-DMF mixtures .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm stereochemistry (Z-configuration) and substituent positions .

- IR Spectroscopy : Peaks at ~1700 cm (C=O), 1250 cm (C=S), and 1610 cm (C=N) validate functional groups .

- HRMS : Determines molecular ion accuracy (e.g., [M+H] for CHClNOS) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How does the thioxothiazolidinone core influence the compound’s apoptotic activity in cancer cells?

Methodological Answer:

The thioxothiazolidinone moiety acts as a Michael acceptor, covalently binding to cysteine residues in cellular targets (e.g., Bcl-2 or caspase-3). Studies on leukemia cells (HL-60) demonstrated:

- IC Values : 12–18 µM, indicating dose-dependent cytotoxicity .

- Apoptosis Markers : Caspase-3/7 activation and PARP cleavage confirmed via Western blot .

Experimental Design : - Use flow cytometry (Annexin V/PI staining) to quantify apoptotic populations.

- Compare activity against structurally modified analogs to establish SAR (e.g., furan vs. benzimidazole derivatives) .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., Jurkat vs. HeLa) or culture conditions.

- Compound Stability : Degradation in aqueous buffers (pH >7) may reduce efficacy; use fresh DMSO stocks .

Resolution Strategies : - Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity .

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .

Basic: What in vitro assays are recommended for initial evaluation of anticancer potential?

Methodological Answer:

- MTT/PrestoBlue Assays : Measure metabolic inhibition in cancer cells (48–72 hr exposure) .

- Colony Formation Assay : Assess long-term proliferative suppression .

- ROS Detection : Use DCFH-DA probes to evaluate oxidative stress induction .

Advanced: What computational approaches predict target interactions and guide structural optimization?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with apoptotic proteins (e.g., Bcl-xL or NF-κB). Focus on the furan and thioxothiazolidinone moieties as pharmacophores .

- QSAR Models : Correlate ClogP values (∼2.8) with membrane permeability and activity .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Basic: What are the solubility and stability challenges during experimental handling?

Methodological Answer:

- Solubility : Limited aqueous solubility (<1 mg/mL); prepare stock solutions in DMSO (10 mM) .

- Stability : Degrades under UV light or alkaline conditions; store at −20°C in amber vials .

- Analytical Mitigation : Use freshly prepared solutions and avoid freeze-thaw cycles .

Advanced: How can bioavailability be improved for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.